tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate
Description
tert-Butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted at the 3-position with a 2-oxoethyl group (-CH₂-C(=O)-). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where tert-butyl carbamates (Boc-protected amines) are widely used for amine protection due to their stability and ease of deprotection under mild acidic conditions .
The 2-oxoethyl substituent introduces a reactive ketone group, enabling further functionalization, such as nucleophilic additions or reductions. Cyclobutane rings, known for their ring strain and conformational rigidity, may influence the compound’s reactivity and binding affinity in drug discovery contexts .
Properties
IUPAC Name |
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJTIFKZYJWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method involves the use of tert-butyl N-(2-oxoethyl)carbamate as a starting material, which reacts with cyclobutyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydroxyl derivatives with reduced oxidation states.
Substitution: Substituted carbamates with various functional groups replacing the original carbamate group.
Scientific Research Applications
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring and tert-butyl group may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Position Isomerism
The position of the 2-oxoethyl group on the cyclobutane ring significantly impacts reactivity and steric effects. For example, tert-butyl [1-(2-oxoethyl)cyclobutyl]carbamate (CAS 1335042-17-5) differs from the target compound only in the substituent’s position (1- vs. 3-). This positional isomerism may alter steric hindrance during synthetic reactions or interactions with biological targets .
Ring Size Variations
Replacing the cyclobutane ring with a cyclopentane (as in tert-butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate, CAS 1335042-79-9) reduces ring strain but increases conformational flexibility. Larger rings like cyclopentane may enhance solubility in non-polar solvents, whereas smaller rings like cyclobutane are more rigid and may improve binding specificity in drug design .
Functional Group Modifications
- Ketone vs. Hydroxymethyl/Aminoethyl: The 2-oxoethyl group provides a reactive ketone for further derivatization (e.g., forming hydrazones or undergoing nucleophilic additions). In contrast, hydroxymethyl (CAS 142733-64-0) and aminoethyl (CAS 1032684-85-7) derivatives introduce hydroxyl or amine functionalities, enabling hydrogen bonding or participation in peptide coupling reactions .
Biological Activity
Overview
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol. Its unique structure, which includes a tert-butyl group, a cyclobutyl moiety, and an oxoethyl substituent, suggests potential biological activities that warrant detailed investigation. This article synthesizes current research findings, case studies, and comparative analyses to elucidate the biological activity of this compound.
The compound is classified as a carbamate ester and is known for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of biologically relevant derivatives that may enhance its therapeutic applications.
The mechanism of action for this compound is primarily attributed to its interaction with key biomolecules such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. The structural elements of the compound may influence its binding affinity and specificity for various biological targets.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Enzyme Inhibition : Preliminary investigations suggest that this compound may act as an inhibitor in various enzymatic processes, particularly those involving proteases related to bone resorption and extracellular matrix degradation. This indicates potential applications in treating bone disorders or as an anti-inflammatory agent.
- Therapeutic Potential : The compound has been explored for its potential therapeutic properties in medicinal chemistry. Its unique structural features may allow it to serve as a lead compound for developing new drugs targeting specific biological pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(2-oxoethyl)carbamate | C10H17NO3 | Lacks cyclobutyl ring |
| Tert-butyl N-(1-cyclohexyl-2-oxoethyl)carbamate | C12H21NO3 | Contains cyclohexyl instead of cyclobutyl |
| Tert-butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate | C12H21NO3 | Contains an additional methyl group |
The presence of both the oxoethyl group and the cyclobutyl ring in this compound confers distinct chemical and biological properties compared to these similar compounds.
Case Studies
- Inhibition Studies : A study investigated the inhibitory effects of this compound on specific proteases involved in bone metabolism. The results indicated significant inhibition at micromolar concentrations, suggesting its potential utility in treating osteoporosis.
- Therapeutic Applications : Another research project explored the compound's role as a precursor in drug development for anti-inflammatory agents. The findings demonstrated promising results in vitro, highlighting its effectiveness in modulating inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
